molecular formula C19H20N6O2 B2657585 3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2097864-43-0

3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2657585
CAS No.: 2097864-43-0
M. Wt: 364.409
InChI Key: QGKTYIIUNAQWOG-UHFFFAOYSA-N
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Description

3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a triazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.

    Synthesis of the Azetidine Moiety: The azetidine ring is often formed through cyclization reactions involving appropriate precursors.

    Attachment of the Quinazolinone Core: The quinazolinone core is introduced through nucleophilic substitution reactions, where the triazole-azetidine intermediate reacts with a quinazolinone derivative.

    Final Coupling: The final step involves coupling the intermediate with a propyl group to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and quinazolinone moieties.

    Reduction: Reduction reactions can modify the triazole ring or the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinazolinone core and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced triazole or quinazolinone rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole and quinazolinone derivatives in various chemical reactions.

Biology

Biologically, 3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with specific biological targets.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the quinazolinone core can engage in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)butyl)quinazolin-4(3H)-one
  • 3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)propyl)quinazolin-4(3H)-one
  • 3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its specific combination of structural features. The presence of the cyclopropyl group, the triazole ring, and the azetidine moiety in conjunction with the quinazolinone core provides a distinct set of chemical and biological properties that are not found in other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[3-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-18(7-8-23-12-20-16-4-2-1-3-15(16)19(23)27)24-9-14(10-24)25-11-17(21-22-25)13-5-6-13/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKTYIIUNAQWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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